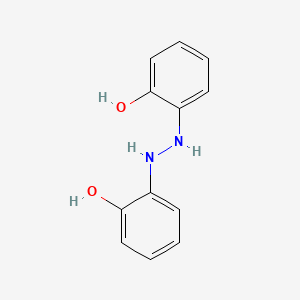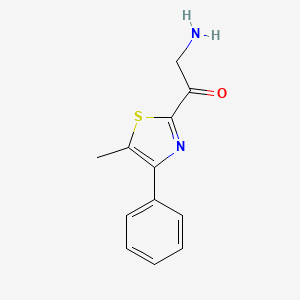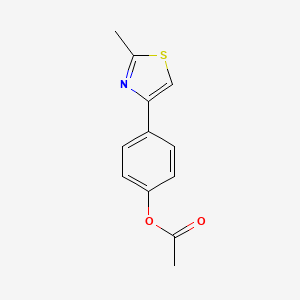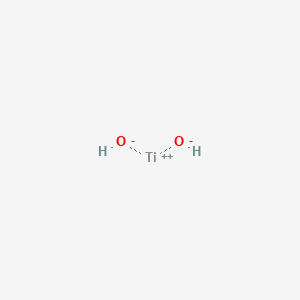
Titanium(2+);dihydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Titanium(2+);dihydroxide can be synthesized through various methods, including hydrothermal synthesis and sol-gel processes. One common method involves the reaction of titanium(IV) chloride with ammonium lactate in an aqueous solution, followed by the addition of a base such as ammonium hydroxide to precipitate the dihydroxide form. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale hydrothermal methods. These methods involve the use of high-pressure reactors to facilitate the reaction between titanium precursors and hydroxide sources. The resulting product is then purified through filtration and drying processes to obtain the final compound in a usable form.
化学反应分析
Types of Reactions
Titanium(2+);dihydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide, a process that is often facilitated by exposure to air or oxidizing agents.
Reduction: Under certain conditions, this compound can be reduced to form lower oxidation state titanium compounds.
Substitution: The hydroxide ions in the compound can be substituted with other ligands, such as chloride or sulfate ions, through reactions with corresponding acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Reactions with hydrochloric acid or sulfuric acid can facilitate ligand substitution.
Major Products
Oxidation: Titanium dioxide
Reduction: Lower oxidation state titanium compounds
Substitution: Titanium chloride or titanium sulfate
科学研究应用
Titanium(2+);dihydroxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based nanomaterials and catalysts.
Biology: Investigated for its potential use in biomimetic mineralization processes and as a component in bioactive coatings.
Medicine: Explored for its antibacterial properties and potential use in medical implants and drug delivery systems.
Industry: Utilized in the production of high-performance materials, including coatings, pigments, and photocatalysts.
作用机制
The mechanism of action of titanium(2+);dihydroxide involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with cellular membranes and proteins, leading to antibacterial effects. In photocatalytic applications, the compound absorbs light and generates reactive oxygen species, which can degrade organic pollutants and kill bacteria.
相似化合物的比较
Titanium(2+);dihydroxide can be compared with other titanium compounds such as titanium dioxide and titanium(IV) chloride:
Titanium dioxide: Unlike this compound, titanium dioxide is primarily used for its photocatalytic properties and is widely used in environmental remediation and as a pigment.
Titanium(IV) chloride: This compound is a volatile liquid used as a precursor for various titanium-based materials and in the production of titanium metal.
Similar Compounds
- Titanium dioxide
- Titanium(IV) chloride
- Titanium(IV) bis(ammonium lactato)dihydroxide
属性
IUPAC Name |
titanium(2+);dihydroxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O.Ti/h2*1H2;/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFVAODLMSHDAW-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[Ti+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.882 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(Pentafluoroethyl)thio]-propanoic acid](/img/structure/B8047545.png)
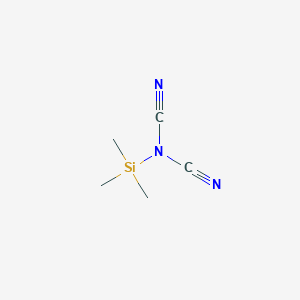
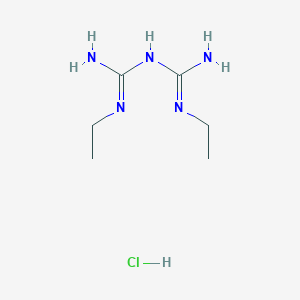
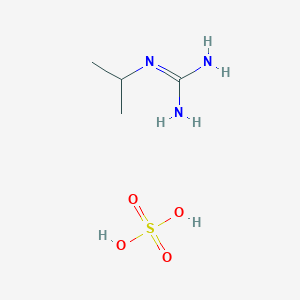
![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B8047578.png)
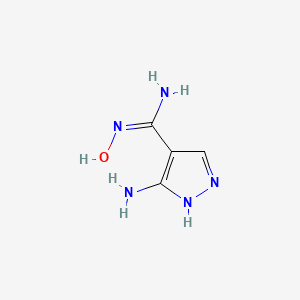
![5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B8047592.png)
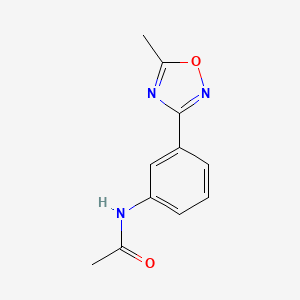
![Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]-propionate](/img/structure/B8047611.png)
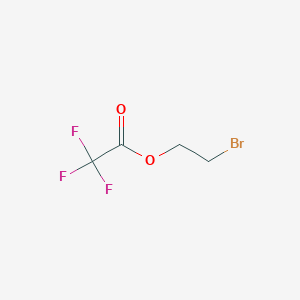
![sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-2H-furan-3-ide-4,5-dione;hydrate](/img/structure/B8047620.png)
